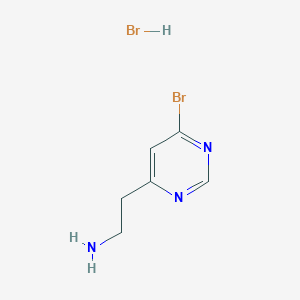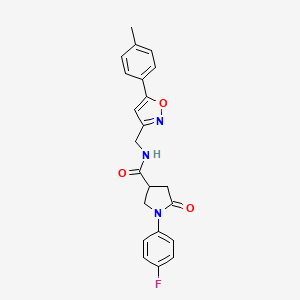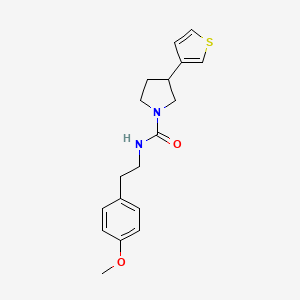
N-(4-methoxyphenethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically include the formation of substituted pyrrolidine rings. For instance, the synthesis of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea involved the use of FT-IR, 1H-NMR, and mass spectrophotometry for structural elucidation . Similarly, the synthesis of a novel pyrazole derivative was confirmed by NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies . These methods are crucial for confirming the structure of synthesized compounds and are likely to be used in the synthesis of "N-(4-methoxyphenethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide".
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the dihedral angle between the pyrazole and thiophene rings in the pyrazole derivative was determined to be 78.51(13)°, indicating a twisted conformation . The crystal structure of a tetra-substituted pyrrolidine ring compound was also analyzed, revealing the orientation of substituents around the pyrrolidine ring . These analyses provide insights into the three-dimensional arrangement of atoms in the molecule, which is essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The papers do not provide detailed information on the chemical reactions of the compounds. However, the docking of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea with B-DNA suggests that these compounds can interact with biological molecules, which may involve specific chemical reactions at the molecular level . Understanding these interactions is important for the development of potential therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied extensively. The compound 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea showed a stabilization relative energy and specific values for chemical potential and hardness, which are important descriptors in quantum chemical studies . The pyrazole derivative was found to be thermally stable up to 190 °C, and its non-linear optical properties were investigated . These properties are significant for the application of these compounds in various fields, including materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Kinase Inhibition for Cancer Therapy : A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified potent and selective Met kinase inhibitors. These compounds demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, highlighting their potential in cancer therapy (G. M. Schroeder et al., 2009).
Antitubercular and Antibacterial Activities : Research on pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives revealed potent antitubercular and antibacterial activities. The compounds showed essential key interactions as that of reported DprE1 inhibitors, making them valuable scaffolds for antitubercular activity (S. Bodige et al., 2019).
Materials Science Applications
- Corrosion Inhibition : A study on thiazole based pyridine derivatives as corrosion inhibitors for mild steel in acidic conditions revealed that these compounds act as both anodic and cathodic inhibitors. Their efficiency is attributed to the formation of a protective film on the steel surface, demonstrating their application in corrosion prevention (Turuvekere K. Chaitra et al., 2016).
Biochemistry Applications
- Synthesis of Novel Compounds : Research on the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide showcased a rapid and high yield synthetic method. This study contributes to the development of novel compounds with potential biochemical applications (Zhihui Zhou et al., 2021).
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-thiophen-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-17-4-2-14(3-5-17)6-9-19-18(21)20-10-7-15(12-20)16-8-11-23-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACIFUUCJITVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B2526413.png)

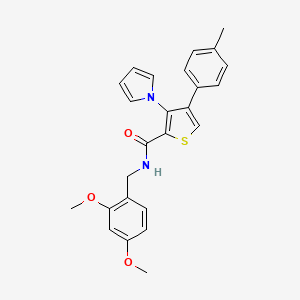
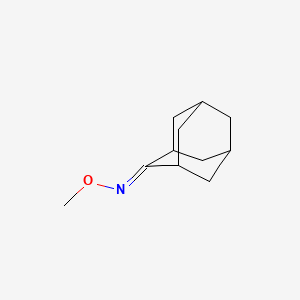

![2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2526419.png)
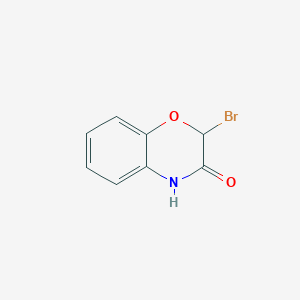
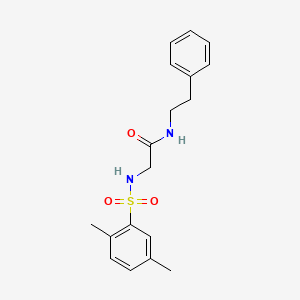
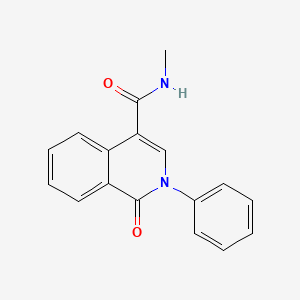
![7-(4-(2-(4-fluorophenoxy)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2526424.png)
![N-(2-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2526426.png)
